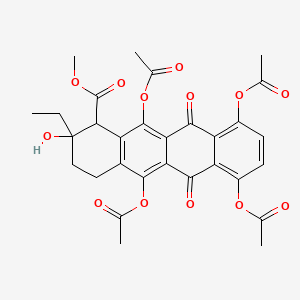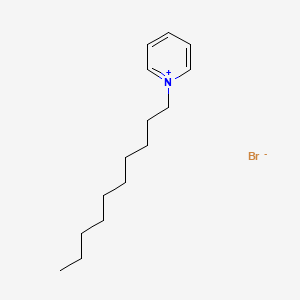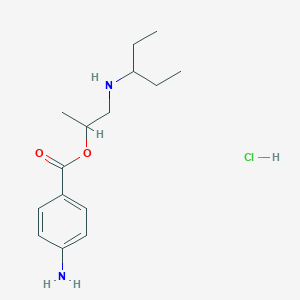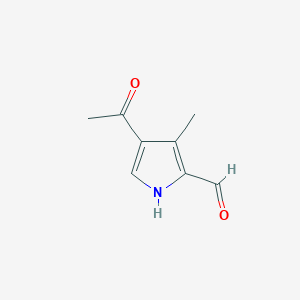
2-(5-Hydroxypentylmethylamino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxypentylmethylamino)acetonitrile is an organic compound that features both a hydroxyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypentylmethylamino)acetonitrile typically involves the reaction of 5-hydroxypentylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxypentylmethylamino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(5-oxopentylmethylamino)acetonitrile.
Reduction: Formation of 2-(5-hydroxypentylmethylamino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(5-Hydroxypentylmethylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(5-Hydroxypentylmethylamino)acetonitrile exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the hydroxyl group.
2-Amino-5-hydroxypentanenitrile: Similar but with different positioning of functional groups.
Uniqueness
2-(5-Hydroxypentylmethylamino)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-[5-hydroxypentyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C8H16N2O/c1-10(7-5-9)6-3-2-4-8-11/h11H,2-4,6-8H2,1H3 |
Clé InChI |
VEXSGXZXNVWTED-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCO)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)



![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
